4-Tetrahydropyranyloxy-butan-2-one
Overview
Description
4-Tetrahydropyranyloxy-butan-2-one is an organic compound with the molecular formula C9H16O3 and a molecular weight of 172.22 g/mol . It is commonly used in organic synthesis, particularly in the protection of hydroxyl groups during chemical reactions . The compound appears as a colorless oil and is known for its stability under various reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Tetrahydropyranyloxy-butan-2-one is typically synthesized through the reaction of 3,4-dihydropyran with butan-2-one in the presence of an acid catalyst such as p-toluenesulfonic acid . The reaction is carried out in an organic solvent like dichloromethane at ambient temperature .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but is scaled up to accommodate larger production volumes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 4-Tetrahydropyranyloxy-butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the tetrahydropyranyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Acid catalysts like hydrochloric acid (HCl) or sulfuric acid (H2SO4) are often employed.
Major Products Formed:
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Tetrahydropyranyloxy-butan-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Tetrahydropyranyloxy-butan-2-one primarily involves the protection of hydroxyl groups. The tetrahydropyranyl group forms a stable ether linkage with the hydroxyl group, preventing it from participating in unwanted side reactions . This protection is crucial in multi-step organic syntheses where selective reactivity is required .
Comparison with Similar Compounds
Tetrahydropyran: A related compound used for similar protective purposes in organic synthesis.
4-Hydroxybutan-2-one: Another compound with similar reactivity but different applications.
Uniqueness: 4-Tetrahydropyranyloxy-butan-2-one is unique due to its stability and effectiveness as a protecting group for hydroxyl functionalities. Its ability to withstand various reaction conditions without degradation makes it a valuable tool in synthetic chemistry .
Properties
IUPAC Name |
4-(oxan-2-yloxy)butan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-8(10)5-7-12-9-4-2-3-6-11-9/h9H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOWUFEFCJOTYEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCOC1CCCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00415650 | |
Record name | 4-[(Oxan-2-yl)oxy]butan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00415650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20705-59-3 | |
Record name | 4-[(Oxan-2-yl)oxy]butan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00415650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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